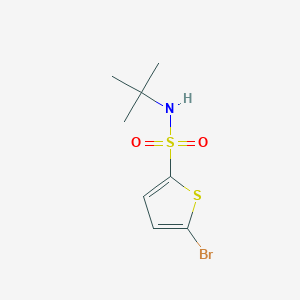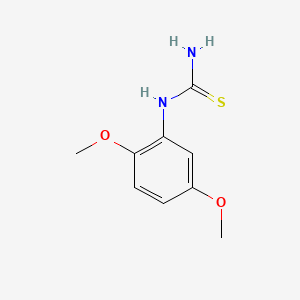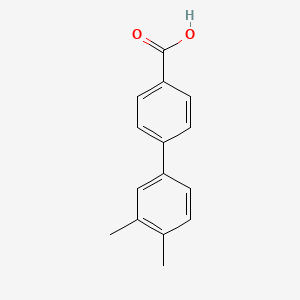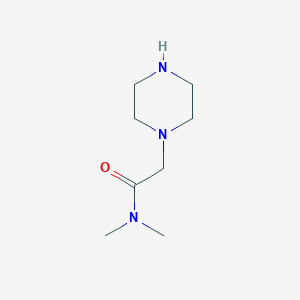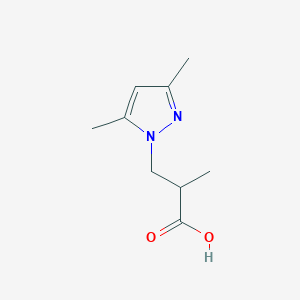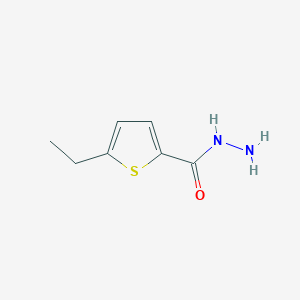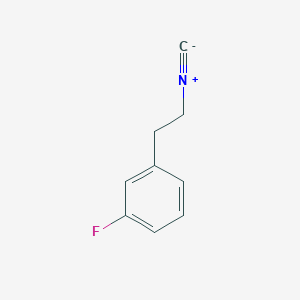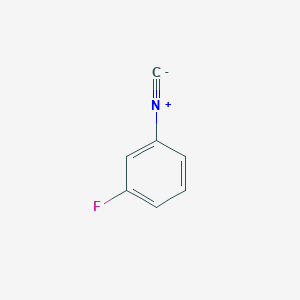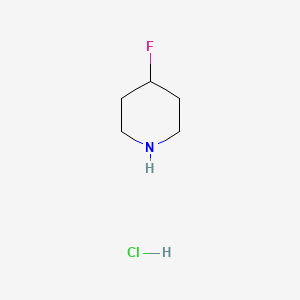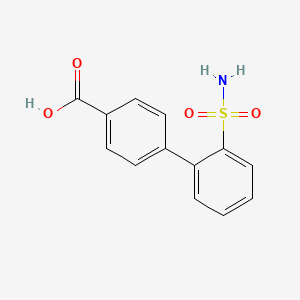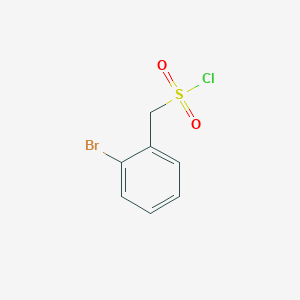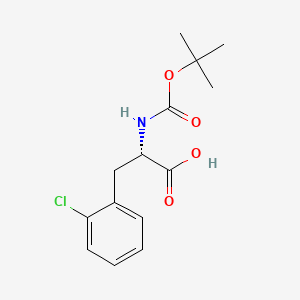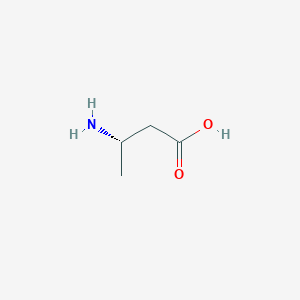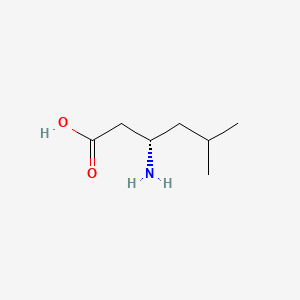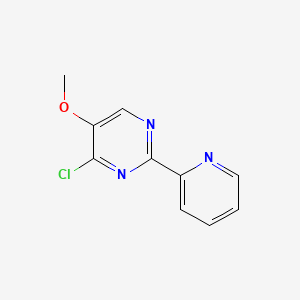
4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. Pyrimidines are important in various biological processes and are components of several pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of chloro- and methoxy-substituted pyrimidines can be achieved through various methods. For instance, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be transformed into 2-alkyl(or 2-aryl)amino derivatives by reacting with corresponding amines, and treatment with SOCl2-DMF gives chloro-substituted pyrimidines . Another approach involves the use of phosphorus oxychloride on certain thieno[2,3-d]pyrimidin-4-ones to form 4-chloro derivatives . Additionally, 2,4-dichloro-5-methoxy-pyrimidine can be synthesized from methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride through cyclization and chloridization .
Molecular Structure Analysis
The molecular structure of chloro- and methoxy-substituted pyrimidines has been characterized using various techniques. For example, the crystal structure of a related compound, 4-(4-chlorophenyl)-6-methyl-5-methoxy-caronyl-3,4-dihydropyrimidin-2(H)-one, was determined using X-ray single-crystal diffraction, revealing a boat conformation of the pyrimidine ring . Similarly, the isostructural nature of two amino-chloro-formyl-methylamino pyrimidines was observed, and their molecular structures were compared with those of analogous compounds .
Chemical Reactions Analysis
The reactivity of chloro- and methoxy-substituted pyrimidines with various nucleophiles has been studied. For instance, the action of nucleophilic reagents on 4-chloro derivatives of thieno[2,3-d]pyrimidine yielded various substituted thieno[2,3-d]pyrimidines . Moreover, the synthesis of 4-methyl-2-[(3,5-dimethyl-4-methoxy-2-pyridine)methylmercapto]-pyrimidine was achieved by reacting 2-mercapto-4-methylpyrimidine hydrochloride with a chloromethylpyridine derivative in the presence of sodium methoxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro- and methoxy-substituted pyrimidines are influenced by their molecular structure. The crystal structure analysis provides insights into the conformation and packing of the molecules, which can affect their solubility, melting points, and reactivity . The presence of chloro and methoxy groups can also influence the electronic properties of the pyrimidine ring, as seen in the bond distances and polarization effects .
Wissenschaftliche Forschungsanwendungen
Application in Fluorescence Imaging
- Scientific Field : Biomedical Sciences
- Summary of Application : A compound named ERB-60, which contains a structure similar to “4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine”, has been synthesized and used as a fluorophore . This compound is used in fluorescence imaging of various biological structures .
- Methods of Application : The compound was synthesized in four steps and its structure was characterized by both 1H NMR, 13C NMR and mass spectra . The optical properties, including molar absorptivity, fluorescence, Stokes’s shift, and quantum yield, were measured in different solvents .
- Results or Outcomes : The wavelengths of maximum absorbance of ERB-60 were found to be in the range of 745–770 nm based on the solvents used . ERB-60 was found to be more photostable than IR-786 iodide, a commercially available dye, and brighter than the FDA-approved dye, indocyanine green (ICG) .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmacology
- Summary of Application : Indole derivatives, which share a similar structure with “4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine”, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Anti-Inflammatory Applications
- Scientific Field : Pharmacology
- Summary of Application : Pyrimidines, which include “4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine”, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : Various pyrimidines are synthesized and their anti-inflammatory effects are studied .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Pharmacological Applications of Diazines
- Scientific Field : Pharmacology
- Summary of Application : Diazines, which share a similar structure with “4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine”, have been found to possess various biological activities . These activities include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
- Methods of Application : Various scaffolds of diazines are synthesized for screening different pharmacological activities .
- Results or Outcomes : Diazines are reported to exhibit a wide range of pharmacological applications .
Synthesis of Monastrol
- Scientific Field : Organic Chemistry
- Summary of Application : Monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin, has been synthesized using a compound that contains a structure similar to "4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine" .
- Methods of Application : The synthesis of monastrol was carried out using Lewis acid promoter, Yb (OTf)3 .
- Results or Outcomes : The successful synthesis of monastrol has opened up possibilities for its use as a chemotherapeutic for cancer .
Synthesis of ERB-60
- Scientific Field : Organic Chemistry
- Summary of Application : A heptamethine fluorophore, ERB-60, which contains a structure similar to “4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine”, has been synthesized . This compound is used in various applications in the field of biotechnology, medicine, and pharmaceuticals .
- Methods of Application : The compound was synthesized in four steps and its structure was characterized by both 1H NMR, 13C NMR and mass spectra . The optical properties, including molar absorptivity, fluorescence, Stokes’s shift, and quantum yield, were measured in different solvents .
- Results or Outcomes : The wavelengths of maximum absorbance of ERB-60 were found to be in the range of 745–770 nm based on the solvents used . ERB-60 was found to be more photostable than IR-786 iodide, a commercially available dye, and brighter than the FDA-approved dye, indocyanine green (ICG) .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-5-methoxy-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-15-8-6-13-10(14-9(8)11)7-4-2-3-5-12-7/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHRCJACYHBCHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376987 |
Source


|
| Record name | 4-CHLORO-5-METHOXY-2-(2-PYRIDINYL)PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine | |
CAS RN |
321432-82-0 |
Source


|
| Record name | 4-CHLORO-5-METHOXY-2-(2-PYRIDINYL)PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

